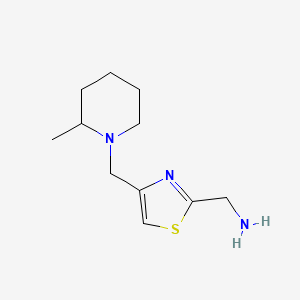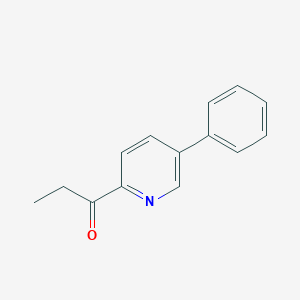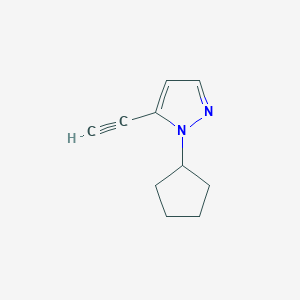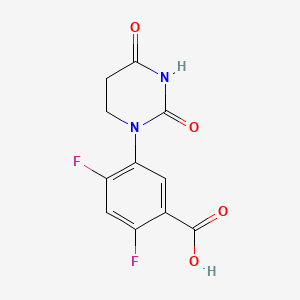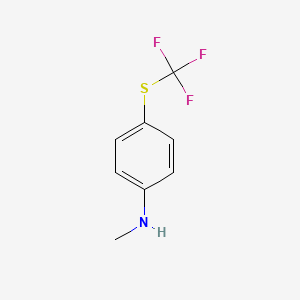
N-methyl-4-(trifluoromethylthio)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline typically involves the introduction of the trifluoromethyl group through various methods. One common approach is the use of N-methyl-N-tosyl trifluoromethanesulfenamide as a reagent for trifluoromethylthiolation. This reagent reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .
Industrial Production Methods
Industrial production methods for N-methyl-4-[(trifluoromethyl)sulfanyl]aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its binding affinity to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-methyl-4-[(trifluoromethyl)sulfanyl]aniline include:
- N-methyl-N-tosyl trifluoromethanesulfenamide
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, chemical stability, and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8F3NS |
|---|---|
Peso molecular |
207.22 g/mol |
Nombre IUPAC |
N-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 |
Clave InChI |
DCHUHOWQIKAIQQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


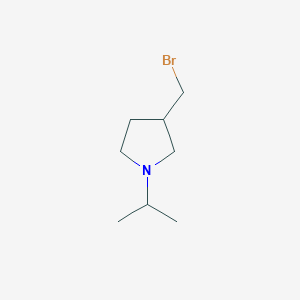
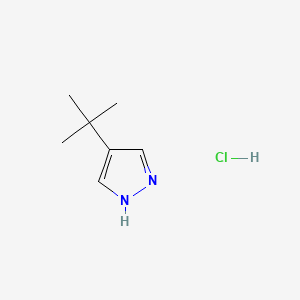
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
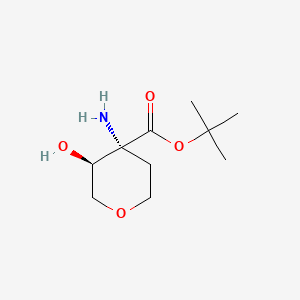
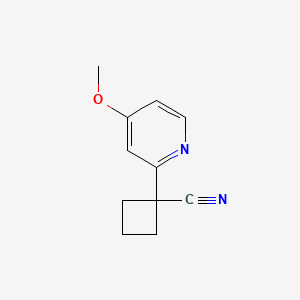
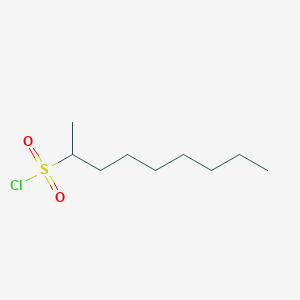
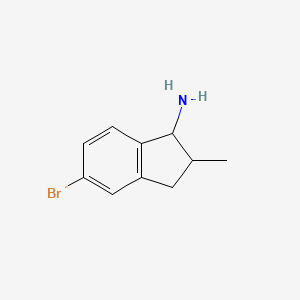
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
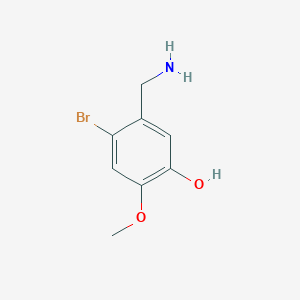
![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)
